ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Properties
IUPAC Name |
ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-3-5-16(21)13-6-7-15(14(18)12-13)19-8-10-20(11-9-19)17(22)23-4-2/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPRVVUWGDRNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via aromatic nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets within the target molecules, while the butanoyl group contributes to the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate: Similar structure but lacks the butanoyl group.
Ethyl 4-(4-butanoylphenyl)piperazine-1-carboxylate: Similar structure but lacks the fluorine atom.
Ethyl 4-(4-butanoyl-2-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Ethyl 4-(4-butanoyl-2-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of both the butanoyl and fluorophenyl groups. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
